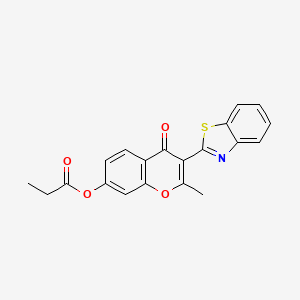

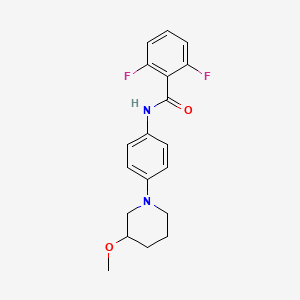

![molecular formula C15H11FN2OS2 B2471435 2-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 899983-14-3](/img/structure/B2471435.png)

2-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

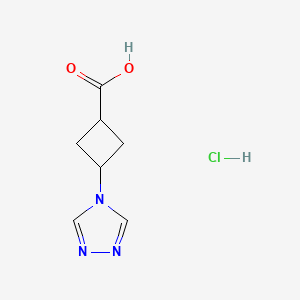

“2-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

Synthesis Analysis

The synthesis of thiazole derivatives, including “this compound”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Substituents on a particular position of the thiazole ring can greatly affect the biological outcomes .Applications De Recherche Scientifique

Metabolism and Disposition

- Disposition and Metabolism of Orexin Receptor Antagonists : A study on the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist, provides insights into the complex metabolic pathways of benzamide derivatives. The research highlights the extensive metabolism of these compounds, with the principal route involving oxidation of the benzofuran ring. This study emphasizes the importance of understanding the metabolic fate of benzamide derivatives in drug development processes (Renzulli et al., 2011).

Pharmacokinetics and Imaging

- PET Imaging of mGluR5 Receptors : The development of 18F-SP203 as a radioligand for PET imaging of metabotropic glutamate subtype 5 (mGluR5) receptors showcases the utility of fluorinated benzamide derivatives in neuroimaging. This compound allows for the quantification of mGluR5 receptors in the human brain, offering potential applications in the study of neurological disorders (Brown et al., 2008).

Neurodegenerative Disease Research

- β-Amyloid Imaging in Neurodegenerative Diseases : The exploration of 18F-FIBT, a selective PET tracer for β-amyloid depositions, illustrates the role of benzothiazole derivatives in enhancing the diagnostic capabilities for neurodegenerative diseases. This compound binds with high affinity and selectivity to β-amyloid, enabling the imaging of amyloid plaques in conditions such as Alzheimer's disease (Grimmer et al., 2018).

Antidepressant and Anticonvulsant Effects

- Synthesis and Pharmacological Evaluation : The synthesis of new benzo[d]thiazol derivatives and their investigation for potential antidepressant and anticonvulsant effects highlight the therapeutic potential of these compounds. Certain derivatives demonstrated significant activity in preclinical models, suggesting the importance of structural modifications in benzamide derivatives for enhancing pharmacological properties (Jin et al., 2019).

Radiation Dosimetry

- Biodistribution and Dosimetry of PET Ligands : The study of 18F-SP203 for estimating radiation-absorbed doses in humans underlines the importance of assessing the safety profile of radiotracers. Such research is crucial for the development of PET ligands that can safely and effectively image specific receptors in clinical settings (Kimura et al., 2010).

Orientations Futures

The future directions for “2-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. The development of new synthetic methods and the study of their structure-activity relationships could also be areas of future research .

Propriétés

IUPAC Name |

2-fluoro-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2OS2/c1-20-11-7-4-8-12-13(11)17-15(21-12)18-14(19)9-5-2-3-6-10(9)16/h2-8H,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPFCEFMYUPRINW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

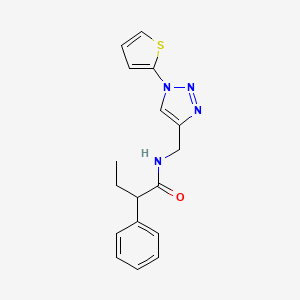

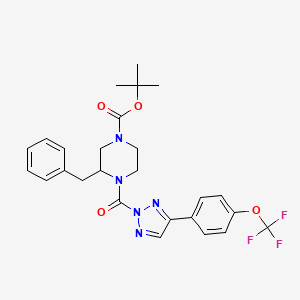

![N-(2-chlorobenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2471352.png)

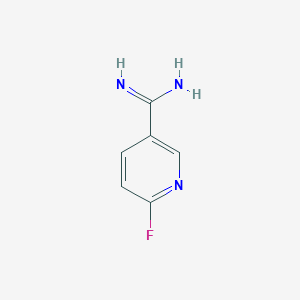

![3-amino-N-mesityl-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2471363.png)

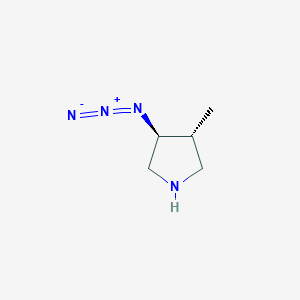

amino]but-2-enoic acid](/img/structure/B2471366.png)

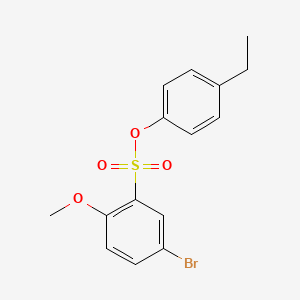

![1-[3-(3-Fluorophenyl)-3-methylpyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2471370.png)

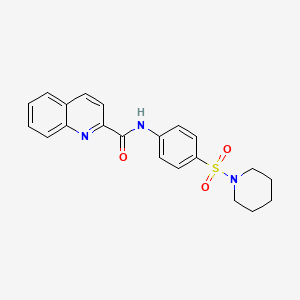

![1-[(2-Fluorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2471371.png)